H3B-6527

Description

Properties

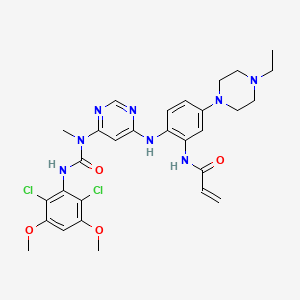

IUPAC Name |

N-[2-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]-5-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34Cl2N8O4/c1-6-25(40)35-20-14-18(39-12-10-38(7-2)11-13-39)8-9-19(20)34-23-16-24(33-17-32-23)37(3)29(41)36-28-26(30)21(42-4)15-22(43-5)27(28)31/h6,8-9,14-17H,1,7,10-13H2,2-5H3,(H,35,40)(H,36,41)(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWRLLRCTIYXDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702259-66-2 | |

| Record name | H3B-6527 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1702259662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | H3B-6527 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | H3B-6527 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HTE364XIK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

H3B-6527's Mechanism of Action in Hepatocellular Carcinoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

H3B-6527 is a potent, selective, and covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in a subset of hepatocellular carcinoma (HCC). This technical guide delineates the mechanism of action of this compound, from its molecular target engagement to its downstream cellular effects and clinical activity. Preclinical data demonstrate that this compound selectively inhibits FGFR4, leading to the suppression of downstream signaling pathways, induction of apoptosis, and tumor growth inhibition in HCC models characterized by FGF19-FGFR4 pathway activation. A Phase I clinical trial in patients with advanced HCC has shown a manageable safety profile and encouraging signs of clinical activity, establishing a recommended Phase II dose. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the intricate signaling pathways involved in the therapeutic action of this compound.

Introduction to the FGF19-FGFR4 Signaling Axis in HCC

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in normal liver physiology; however, its aberrant activation is a significant contributor to the pathogenesis of HCC.[1][2] The FGF19-FGFR4 axis is a primary oncogenic driver in a specific subset of HCC patients.[3][4] FGF19, a hormone primarily secreted from the gut, binds to FGFR4 on the surface of hepatocytes.[5] This binding is facilitated by the co-receptor β-Klotho, leading to the dimerization and autophosphorylation of FGFR4.[5] This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and inhibit apoptosis.[2][5] In about 30% of HCC cases, amplification or overexpression of FGF19 leads to the hyperactivation of this pathway, driving tumor growth.[6]

This compound: A Selective Covalent Inhibitor of FGFR4

This compound was developed as a highly selective and potent covalent inhibitor of FGFR4 to target this oncogenic dependency in HCC.[3][7] Its mechanism of covalent inhibition provides a durable and specific means of blocking FGFR4 activity.

Potency and Selectivity

This compound demonstrates exceptional potency against FGFR4 with a very low IC50 value, while exhibiting significantly less activity against other FGFR isoforms and a wide range of other kinases. This high selectivity is crucial for minimizing off-target toxicities that can be associated with pan-FGFR inhibitors.[3]

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Kinase | IC50 (nM) |

| FGFR4 | <1.2 |

| FGFR1 | 320 |

| FGFR2 | 1,290 |

| FGFR3 | 1,060 |

| TAOK2 | 690 |

| JNK2 | >10,000 |

| CSF1R | >10,000 |

Data compiled from publicly available sources.[8]

Mechanism of Covalent Inhibition

This compound's covalent binding mechanism is a key feature of its design. It forms an irreversible bond with a specific cysteine residue (Cys552) located in the ATP-binding pocket of FGFR4.[3] This targeted covalent interaction ensures a prolonged and specific inhibition of the receptor's kinase activity.

Caption: Covalent binding of this compound to Cys552 in the FGFR4 ATP pocket.

Downstream Signaling and Cellular Effects

Inhibition of FGFR4 by this compound leads to the suppression of key downstream signaling pathways that are critical for HCC cell proliferation and survival.

Inhibition of MAPK and PI3K/Akt Pathways

Treatment of FGF19-driven HCC cells with this compound results in a dose-dependent decrease in the phosphorylation of ERK1/2 (pERK1/2), a key component of the MAPK pathway.[3] This indicates a successful blockade of the signal transduction cascade originating from FGFR4. While direct evidence for this compound's effect on the PI3K/Akt pathway in HCC is still emerging, the known downstream effects of FGFR4 activation strongly suggest that this pathway is also inhibited.[2][5][9]

Caption: this compound inhibits FGFR4, blocking MAPK and PI3K/Akt pathways.

Induction of Apoptosis and Inhibition of Cell Viability

By blocking these critical survival signals, this compound induces apoptosis in HCC cells that are dependent on the FGF19-FGFR4 pathway. This is evidenced by the activation of caspase-3/7, key executioners of apoptosis, in a concentration-dependent manner.[8] Consequently, this compound effectively reduces the viability of FGF19-amplified HCC cell lines.[10]

Table 2: In Vitro Cellular Activity of this compound in HCC Cell Lines

| Cell Line | FGF19 Status | GI50 (nM) |

| Hep3B | Amplified | ~25 |

| Other FGF19-amplified lines | Amplified | Sensitive |

| FGF19 non-amplified lines | Non-amplified | Insensitive |

Data represents a summary of findings from preclinical studies.[6]

Preclinical In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in various preclinical HCC models, including cell line-derived xenografts and patient-derived xenografts (PDXs).

Xenograft Models

Oral administration of this compound to mice bearing FGF19-driven HCC xenografts resulted in a dose-dependent inhibition of tumor growth, and in some cases, tumor regression.[11] These studies confirmed that the efficacy of this compound is correlated with the FGF19 expression status of the tumors.[6]

Table 3: Summary of In Vivo Efficacy of this compound in HCC Xenograft Models

| Model | Dosing | Outcome |

| Hep3B subcutaneous xenograft | 100-300 mg/kg, twice daily | Significant tumor growth inhibition and regression |

| FGF19-amplified PDX models | Varied | Tumor regression |

| FGF19 non-amplified PDX models | Varied | No significant anti-tumor activity |

Data compiled from published preclinical studies.[2][11]

Clinical Development and Efficacy in Advanced HCC

A first-in-human, open-label Phase I clinical trial (NCT02834780) was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced HCC and intrahepatic cholangiocarcinoma.[12][13][14]

Phase I Trial Design and Patient Population

The study enrolled patients with advanced HCC who had progressed on at least one prior systemic therapy.[12] The trial consisted of a dose-escalation phase followed by a dose-expansion phase.[12]

Safety and Pharmacokinetics

This compound was generally well-tolerated, with the most common treatment-related adverse events being diarrhea, nausea, and vomiting.[12] No dose-limiting toxicities were observed during dose escalation.[12] The recommended Phase II dose was established at 1000 mg once daily.[12] Pharmacokinetic analysis revealed that this compound is rapidly absorbed with a terminal half-life of approximately 4-5 hours.[12]

Clinical Activity

In heavily pretreated patients with advanced HCC, this compound demonstrated encouraging clinical activity.[15]

Table 4: Key Efficacy Results from the Phase I Trial of this compound in Advanced HCC (QD schedule)

| Parameter | Value |

| Overall Response Rate (ORR) | 16.7% (all partial responses) |

| Clinical Benefit Rate (>17 weeks) | 45.8% |

| Median Progression-Free Survival (PFS) | 4.1 months |

| Median Overall Survival (OS) | 10.6 months |

Data from interim analysis of the Phase I study (NCT02834780) in HCC patients with >2 prior lines of therapy.[15]

Potential Mechanisms of Resistance

While this compound shows promise, the development of resistance is a potential challenge in targeted cancer therapy. Potential mechanisms of resistance to FGFR inhibitors include:

-

Gatekeeper Mutations: Mutations in the "gatekeeper" residue of the FGFR4 kinase domain could potentially hinder the binding of this compound.[16][17]

-

Bypass Signaling Pathways: Upregulation of alternative signaling pathways that can compensate for the inhibition of FGFR4 signaling may lead to resistance.

Further research is needed to fully elucidate the mechanisms of resistance to this compound in HCC.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.

Materials:

-

Recombinant FGFR4 kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Test compound (this compound)

-

Assay Buffer

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound.

-

Add the fluorescent tracer to initiate the binding reaction.

-

Incubate at room temperature for 1 hour.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

Figure 1: Experimental Workflow for LanthaScreen™ Kinase Assay

Caption: Workflow for determining kinase inhibition using a TR-FRET assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

HCC cell lines (e.g., Hep3B)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with serial dilutions of this compound for 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition).[4][12][18]

Western Blotting for Phospho-ERK

This technique is used to detect the phosphorylation status of ERK, a downstream effector of the FGFR4 pathway.

Materials:

-

HCC cell lysates (treated and untreated with this compound)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Primary antibodies (anti-pERK, anti-total ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a promising therapeutic agent for patients with advanced HCC whose tumors are driven by the FGF19-FGFR4 signaling pathway. Its high selectivity and covalent mechanism of action translate into potent and durable inhibition of FGFR4, leading to the suppression of downstream oncogenic signaling, induction of apoptosis, and clinically meaningful anti-tumor activity. The data presented in this technical guide provide a comprehensive understanding of the mechanism of action of this compound, supporting its continued development as a targeted therapy for this challenging disease. Further investigation into potential resistance mechanisms will be crucial for optimizing its clinical application and developing effective combination strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Hyperoside suppresses BMP-7-dependent PI3K/AKT pathway in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cytotoxic Activity of Anticancer Drugs on Hepatocellular Carcinoma Cells in Hypoxic-Hyponutritional Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hra.nhs.uk [hra.nhs.uk]

- 15. researchgate.net [researchgate.net]

- 16. Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

An In-depth Technical Guide to the Covalent Binding of H3B-6527 to FGFR4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective covalent inhibitor H3B-6527 and its interaction with Fibroblast Growth Factor Receptor 4 (FGFR4). This document details the quantitative biochemical and cellular activity of this compound, outlines the experimental protocols for its characterization, and illustrates the key signaling pathways and experimental workflows.

Core Data Presentation

The following tables summarize the quantitative data regarding the potency, selectivity, and cellular effects of this compound.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Notes |

| FGFR4 | Cell-free kinase assay | <1.2 | Demonstrates high potency against the target kinase. [1][2][3] |

| FGFR1 | Cell-free kinase assay | 320 | Over 250-fold selectivity for FGFR4 over FGFR1.[1][2][3] |

| FGFR2 | Cell-free kinase assay | 1,290 | Over 1000-fold selectivity for FGFR4 over FGFR2.[1][2][3] |

| FGFR3 | Cell-free kinase assay | 1,060 | Over 880-fold selectivity for FGFR4 over FGFR3.[1][2][3] |

| TAOK2 | Cell-free kinase assay | 690 | |

| JNK2 | Cell-free kinase assay | >10,000 | |

| CSF1R | Cell-free kinase assay | >10,000 |

Table 2: Cellular Activity of this compound in the Hep3B Hepatocellular Carcinoma Cell Line

| Assay Type | Metric | Value | Treatment Conditions |

| Cell Viability | GI50 | 25 nM | 72 hours of treatment.[2] |

| Apoptosis | Caspase-3/7 Activation | Concentration-dependent increase | Not specified.[1][3] |

| Downstream Signaling | pERK1/2 Inhibition | Maximal inhibition at 100 nM | 1 hour of treatment.[2] |

Table 3: In Vivo Efficacy of this compound in a Hep3B Xenograft Model

| Dose | Schedule | Tumor Growth Inhibition | Reference |

| 100 mg/kg | Twice daily | Significant inhibition | [1] |

| 300 mg/kg | Twice daily | Significant inhibition and tumor regression | [1] |

| 30 mg/kg | Twice daily | No significant inhibition | [2] |

| 10 mg/kg | Twice daily | No significant inhibition | [2] |

Mechanism of Covalent Binding

This compound is a selective, orally bioavailable, covalent inhibitor of FGFR4.[1][2] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR4 kinase domain. Crystallographic studies have identified this residue as Cys552. This covalent interaction is irreversible and leads to the blockade of FGFR4-mediated signaling pathways, ultimately inhibiting cell proliferation in FGFR4-overexpressing tumor cells. The formation of this covalent bond has been confirmed by intact mass spectrometry, which shows a mass shift corresponding to the addition of this compound to the FGFR4 protein.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FGFR4 signaling pathway, the experimental workflow for characterizing this compound, and the logical flow of its mechanism of action.

FGFR4 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for this compound Characterization.

References

H3B-6527: An In-depth Technical Guide on its Selectivity Profile for the FGFR Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6527 is a potent and highly selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in the progression of certain cancers, most notably hepatocellular carcinoma (HCC).[1][2] The aberrant activation of the FGF19-FGFR4 signaling axis is a key oncogenic driver in a subset of HCC tumors.[3][4] this compound was rationally designed to specifically target this pathway, offering a precision medicine approach.[4][5] A critical advantage of this compound is its high selectivity for FGFR4 over other FGFR isoforms (FGFR1-3), the inhibition of which is associated with dose-limiting toxicities in pan-FGFR inhibitors.[4][5] This technical guide provides a comprehensive analysis of the selectivity profile of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Biochemical Selectivity Profile

The cornerstone of this compound's therapeutic potential lies in its exceptional selectivity for FGFR4. This has been rigorously characterized through biochemical assays against the FGFR family and a broader panel of kinases.

FGFR Family Selectivity

In cell-free biochemical assays, this compound demonstrates a profound inhibitory preference for FGFR4, with significantly lower potency against other members of the FGFR family. This selectivity is crucial for mitigating off-target effects.

| Kinase Target | IC50 (nM) | Selectivity versus FGFR4 |

| FGFR4 | <1.2 | - |

| FGFR1 | 320 | >267-fold |

| FGFR2 | 1,290 | >1,075-fold |

| FGFR3 | 1,060 | >883-fold |

Table 1: In vitro inhibitory activity of this compound against the FGFR family. IC50 values were determined in cell-free biochemical assays.[1][3]

Kinome-wide Selectivity

Comprehensive kinome profiling has confirmed the high specificity of this compound. At therapeutic concentrations, it exhibits minimal activity against a wide array of other kinases, underscoring its targeted mechanism of action.

| Kinase Target | IC50 (nM) |

| TAOK2 | 690 |

| JNK2 | >10,000 |

| CSF1R | >10,000 |

Table 2: Inhibitory activity of this compound against selected off-target kinases.[1]

Cellular Activity and Downstream Signaling

Within a cellular context, this compound effectively and selectively inhibits FGFR4 signaling, leading to potent anti-tumor effects in cancer cells dependent on the FGF19-FGFR4 pathway.

Inhibition of FGFR4 Signaling Pathway

This compound's primary cellular mechanism is the covalent modification and irreversible inhibition of FGFR4, which blocks downstream signal transduction. A key signaling cascade downstream of FGFR4 is the MAPK/ERK pathway. Treatment of FGF19-driven HCC cells with this compound results in a dose-dependent reduction in the phosphorylation of ERK1/2 (pERK1/2), a critical indicator of pathway inhibition.[2] Furthermore, as the FGF19-FGFR4 axis negatively regulates bile acid synthesis, inhibition by this compound leads to a corresponding increase in the expression of CYP7A1, a rate-limiting enzyme in this process, serving as a pharmacodynamic biomarker of target engagement.[6]

Anti-proliferative and Pro-apoptotic Effects

By disrupting the pro-survival signals mediated by FGFR4, this compound effectively curtails cell proliferation and induces apoptosis in sensitive cancer cell lines. This is demonstrated by a significant reduction in cell viability and a marked increase in the activity of the executioner caspases, caspase-3 and caspase-7.

| Cell Line | Assay Type | Endpoint Measured | Result |

| Hep3B (HCC) | Cell Viability | GI50 | 25 nM |

| Hep3B (HCC) | Apoptosis | Caspase-3/7 Activation | Concentration-dependent increase |

Table 3: Cellular efficacy of this compound in the FGF19-driven Hep3B hepatocellular carcinoma cell line.[1][2]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the FGF19-FGFR4 signaling pathway and the specific point of inhibition by this compound.

Caption: The FGF19-FGFR4 signaling cascade and its inhibition by this compound.

Detailed Experimental Protocols

The following section provides detailed methodologies for the key assays employed in the characterization of this compound's selectivity and cellular activity.

Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay quantifies the binding affinity of this compound to FGFR kinases in a cell-free format, enabling the determination of IC50 values.

Materials:

-

Recombinant FGFR Kinase (e.g., FGFR1, FGFR2, FGFR3, FGFR4)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Kinase Assay Buffer

-

This compound

-

Low-volume 384-well plates

Procedure:

-

Compound Dilution: A serial dilution of this compound is prepared in DMSO and subsequently diluted in Kinase Assay Buffer.

-

Kinase-Antibody Preparation: A solution containing the specific FGFR kinase and the LanthaScreen™ Eu-anti-Tag Antibody is prepared in Kinase Assay Buffer.

-

Assay Plate Assembly: The diluted this compound is dispensed into the wells of a 384-well plate.

-

Kinase-Antibody Addition: The kinase-antibody mixture is added to each well containing the test compound.

-

Tracer Addition: The binding reaction is initiated by the addition of the Alexa Fluor™ 647-labeled Kinase Tracer.

-

Incubation: The plate is incubated at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

Signal Detection: The plate is read on a microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

-

Data Analysis: The TR-FRET ratio (665 nm / 615 nm) is calculated for each well. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the effect of this compound on the viability of cancer cells by quantifying ATP levels, an indicator of metabolic activity.

Materials:

-

HCC cell line (e.g., Hep3B)

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Plating: Cells are seeded into opaque-walled 96-well plates at a pre-optimized density and allowed to adhere overnight.

-

Compound Incubation: The cells are treated with a serial dilution of this compound and incubated for 72 hours under standard cell culture conditions.

-

Reagent Equilibration: The CellTiter-Glo® Reagent is brought to room temperature before use.

-

Assay Execution: A volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium is added to each well.

-

Cell Lysis and Signal Stabilization: The plate is placed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Luminescence Measurement: The luminescence of each well is measured using a plate-reading luminometer.

-

Data Analysis: The luminescent signal, which is directly proportional to the number of viable cells, is used to generate dose-response curves and calculate the GI50 (the concentration at which 50% of cell growth is inhibited).[2]

Apoptosis Assay: Caspase-Glo® 3/7 Assay

This assay measures the activity of caspase-3 and -7, key mediators of apoptosis, in cells following treatment with this compound.

Materials:

-

HCC cell line (e.g., Hep3B)

-

Complete cell culture medium

-

This compound

-

Caspase-Glo® 3/7 Reagent

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Culture and Treatment: Cells are seeded in white-walled 96-well plates and treated with varying concentrations of this compound for a predetermined duration (e.g., 24-48 hours).

-

Reagent Dispensing: The Caspase-Glo® 3/7 Reagent is added to each well at a 1:1 volume ratio with the cell culture medium.

-

Incubation: The plate is gently mixed and incubated at room temperature for 1 to 2 hours to allow for cell lysis and the enzymatic reaction to proceed.

-

Luminescence Reading: The luminescent signal, which is proportional to the amount of caspase-3/7 activity, is measured using a plate-reading luminometer.

-

Data Interpretation: The results are typically expressed as the fold-change in caspase activity compared to untreated control cells.

Western Blot Analysis of pERK1/2

This immunoblotting technique is used to assess the phosphorylation status of ERK1/2 as a measure of FGFR4 pathway inhibition by this compound.

Materials:

-

HCC cell line (e.g., Hep3B)

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis system

-

PVDF membranes and protein transfer system

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in Tris-buffered saline with 0.1% Tween-20 - TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysate Preparation: Cells are treated with this compound for the desired time points. Subsequently, cells are washed and lysed with ice-cold lysis buffer.

-

Protein Concentration Determination: The protein concentration of each cell lysate is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size via SDS-polyacrylamide gel electrophoresis.

-

Electrotransfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is incubated in blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with the anti-pERK1/2 primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Following washing steps, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: After final washes, the ECL substrate is applied to the membrane, and the chemiluminescent signal is captured using an imaging system.

-

Stripping and Re-probing: To ensure equal protein loading, the membrane is stripped of the bound antibodies and re-probed with an antibody recognizing total ERK1/2.

-

Densitometric Analysis: The intensity of the protein bands is quantified using densitometry software. The pERK1/2 signal is normalized to the total ERK1/2 signal for each sample.[1]

Experimental Workflow for Cellular Characterization

The following diagram provides a schematic representation of a typical experimental workflow for assessing the cellular effects of this compound.

Caption: A generalized workflow for the cellular characterization of this compound.

Conclusion

This compound stands out as a highly selective covalent inhibitor of FGFR4. Its remarkable selectivity against other FGFR family members and the broader kinome minimizes the potential for off-target toxicities, a common challenge with less selective kinase inhibitors. This high degree of specificity translates into potent and targeted inhibition of the FGF19-FGFR4 signaling pathway in cellular models, leading to significant anti-proliferative and pro-apoptotic effects in FGF19-driven hepatocellular carcinoma cells. The detailed experimental protocols outlined in this guide provide a robust framework for the evaluation of targeted therapies like this compound. The compelling preclinical selectivity profile of this compound strongly supports its clinical development as a precision therapeutic for patients with HCC and other cancers characterized by an aberrant FGF19-FGFR4 signaling axis.

References

The FGF19-FGFR4 Signaling Axis: A Core Oncogenic Driver and Therapeutic Target in Hepatocellular Carcinoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) remains a major global health challenge with limited therapeutic options for advanced disease. A growing body of evidence has solidified the critical role of the Fibroblast Growth Factor 19 (FGF19) and its high-affinity receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), signaling pathway as a key oncogenic driver in a subset of HCC. This technical guide provides a comprehensive overview of the FGF19-FGFR4 axis, detailing its molecular mechanisms, clinical significance, and therapeutic targeting in liver cancer.

The FGF19-FGFR4 Signaling Pathway: Mechanism of Activation

The activation of the FGF19-FGFR4 signaling pathway is a tightly regulated process that, when dysregulated, contributes significantly to hepatocarcinogenesis. The key components of this pathway are FGF19, a hormone-like FGF, its primary receptor FGFR4, a receptor tyrosine kinase, and the co-receptor β-Klotho (KLB).

Under physiological conditions, FGF19 is primarily secreted by enterocytes in the ileum in response to bile acids activating the farnesoid X receptor (FXR).[1] It then travels to the liver, where it binds to a pre-formed complex of FGFR4 and β-Klotho on the surface of hepatocytes.[2][3] The presence of β-Klotho is essential for the high-affinity binding of FGF19 to FGFR4 and subsequent signal transduction.[2][4]

Upon FGF19 binding, FGFR4 dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[3] This phosphorylation event creates docking sites for the adaptor protein FGF Receptor Substrate 2 (FRS2).[5] Phosphorylated FRS2, in turn, recruits Growth factor receptor-bound protein 2 (GRB2), an adaptor protein that then activates downstream signaling cascades.[5]

Downstream Signaling Cascades

The activation of the FGF19-FGFR4-FRS2-GRB2 complex triggers several key downstream signaling pathways that are central to its oncogenic activity in HCC:

-

RAS-RAF-MAPK Pathway: The recruitment of the GRB2-SOS complex to FRS2 activates RAS, which in turn initiates the RAF-MEK-ERK (MAPK) signaling cascade. This pathway is a potent driver of cell proliferation and survival.[1]

-

PI3K-AKT Pathway: Activated FGFR4 can also stimulate the Phosphoinositide 3-kinase (PI3K)-AKT pathway, which is a critical regulator of cell growth, survival, and metabolism.[1]

-

GSK3β/β-catenin Pathway: The FGF19-FGFR4 axis can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK3β).[6] This prevents the degradation of β-catenin, leading to its nuclear translocation and the activation of Wnt target genes, which promote cell proliferation and epithelial-mesenchymal transition (EMT).[6][7]

-

STAT3 Pathway: FGF19 can indirectly activate the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This is mediated by the FGF19-induced production of Interleukin-6 (IL-6) in the liver microenvironment, which then activates STAT3 in a non-cell-autonomous manner, promoting tumor cell survival and proliferation.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Liver-specific activities of FGF19 require Klotho beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relevant use of Klotho in FGF19 subfamily signaling system in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kr.sinobiological.com [kr.sinobiological.com]

- 6. FGF19 promotes epithelial-mesenchymal transition in hepatocellular carcinoma cells by modulating the GSK3β/β- catenin signaling cascade via FGFR4 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FGF/FGFR Signaling in Hepatocellular Carcinoma: From Carcinogenesis to Recent Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-cell-autonomous activation of IL-6/STAT3 signaling mediates FGF19-driven hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-cell-autonomous activation of IL-6/STAT3 signaling mediates FGF19-driven hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

H3B-6527: A Covalent Chemical Probe for Selective FGFR4 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, and has emerged as a significant oncogenic driver in certain cancers, particularly hepatocellular carcinoma (HCC).[1] The development of selective inhibitors for FGFR4 is a key area of interest for both understanding its biological function and for therapeutic intervention. H3B-6527 is a potent, selective, and orally bioavailable covalent inhibitor of FGFR4.[2][3][4] This technical guide provides a comprehensive overview of this compound as a chemical probe for FGFR4, detailing its biochemical and cellular activity, selectivity, and in vivo efficacy. It also includes detailed experimental protocols for key assays and visual representations of the FGFR4 signaling pathway and experimental workflows to aid researchers in their studies.

Core Data Summary

The following tables summarize the quantitative data regarding the biochemical and cellular activity, as well as the selectivity of this compound.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference(s) |

| Biochemical Potency | |||

| FGFR4 IC50 | <1.2 nM | Cell-free assay | [2][4] |

| Cellular Potency | |||

| GI50 (Hep3B cells) | 8.5 nM | ATP-based cell viability assay | [5] |

| GI50 (FGF19-amplified HCC cell lines) | Potent inhibition | Cell viability assays | [6][7] |

| Apoptosis Induction | Concentration-dependent activation of caspase-3/7 | Hep3B cells | [2] |

| pERK1/2 Inhibition | Maximal inhibition at 100 nM | Hep3B cells (1-hour treatment) | [4] |

| CYP7A1 Upregulation | Robust increase | Hep3B cells (24-hour treatment) | [4] |

Table 2: Selectivity Profile of this compound

| Kinase | IC50 (nM) | Fold Selectivity vs. FGFR4 | Reference(s) |

| FGFR Family | |||

| FGFR1 | 320 | >267 | [2][4] |

| FGFR2 | 1,290 | >1075 | [2][4] |

| FGFR3 | 1,060 | >883 | [2][4] |

| Other Kinases | |||

| TAOK2 | 690 | >575 | [2] |

| JNK2 | >10,000 | >8333 | [2] |

| CSF1R | >10,000 | >8333 | [2] |

Mechanism of Action

This compound is a covalent inhibitor that specifically targets a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4.[7] This covalent and irreversible binding leads to the blockade of FGFR4-mediated signaling pathways.[3] Upon administration, this compound prevents the activation of FGFR4, thereby inhibiting downstream signaling cascades and resulting in the suppression of cell proliferation in tumors with an overactive FGFR4 pathway.[3]

Signaling Pathways and Experimental Workflows

FGFR4 Signaling Pathway

Activation of FGFR4 by its ligand, FGF19, in conjunction with the co-receptor Klotho-beta (KLB), triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[8] This leads to the recruitment of adaptor proteins such as Fibroblast Growth Factor Receptor Substrate 2 (FRS2), which in turn activates two major downstream signaling pathways: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[8][9] These pathways are critical for cell proliferation, survival, and differentiation.[9][10]

Caption: FGFR4 Signaling Pathway and this compound Inhibition.

Experimental Workflow for this compound Evaluation

A typical workflow to evaluate the efficacy of this compound involves a series of in vitro and in vivo experiments. This starts with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to assess its effects on cell viability, apoptosis, and target engagement. Finally, in vivo studies using xenograft models are conducted to evaluate anti-tumor efficacy.

Caption: Workflow for evaluating this compound as an FGFR4 probe.

Experimental Protocols

1. Biochemical Kinase Assay (TR-FRET LanthaScreen® Assay)

This protocol is adapted for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of this compound on FGFR4 kinase.

-

Materials:

-

Recombinant human FGFR4 kinase domain

-

LanthaScreen® Tb-anti-His Antibody

-

TR-FRET Dilution Buffer

-

Fluorescein-labeled poly-GT substrate

-

ATP

-

This compound

-

384-well assay plates (low volume, black)

-

-

Procedure:

-

Prepare a 2X serial dilution of this compound in TR-FRET Dilution Buffer.

-

Prepare a 2X kinase/antibody mixture containing FGFR4 and Tb-anti-His antibody in TR-FRET Dilution Buffer.

-

Prepare a 2X substrate/ATP mixture containing fluorescein-poly-GT and ATP in TR-FRET Dilution Buffer.

-

Add 5 µL of the 2X this compound dilution to the assay plate.

-

Add 5 µL of the 2X kinase/antibody mixture to the plate.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at 520 nm and 495 nm.

-

Calculate the emission ratio and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

2. Cellular Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

-

Materials:

-

Hep3B cells

-

Cell culture medium (e.g., EMEM with 10% FBS)

-

This compound

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

-

-

Procedure:

-

Seed Hep3B cells in opaque-walled 96-well plates at a density of 5,000 cells/well and incubate overnight.

-

Treat cells with a serial dilution of this compound for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the GI50 value from the dose-response curve.

-

3. Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

-

Materials:

-

Hep3B cells

-

Cell culture medium

-

This compound

-

Caspase-Glo® 3/7 Reagent

-

Opaque-walled 96-well plates

-

-

Procedure:

-

Seed Hep3B cells in opaque-walled 96-well plates and treat with this compound as in the viability assay.

-

Equilibrate the plate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure luminescence with a plate-reading luminometer.

-

4. Western Blot for pERK1/2 Inhibition

This protocol is used to detect the phosphorylation status of ERK1/2, a downstream effector of the FGFR4 pathway.

-

Materials:

-

Hep3B cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

-

Procedure:

-

Treat Hep3B cells with various concentrations of this compound for 1 hour.

-

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

5. Quantitative RT-PCR for CYP7A1 Expression

This protocol measures the mRNA expression of CYP7A1, a pharmacodynamic biomarker of FGFR4 inhibition.

-

Materials:

-

Hep3B cells treated with this compound

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

SYBR Green PCR Master Mix

-

Primers for CYP7A1 and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

-

-

Procedure:

-

Extract total RNA from treated and untreated Hep3B cells.

-

Synthesize cDNA from 1 µg of total RNA.

-

Perform qRT-PCR using SYBR Green Master Mix and specific primers for CYP7A1 and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in CYP7A1 expression.

-

6. In Vivo Xenograft Study

This protocol describes the use of a Hep3B xenograft model to evaluate the anti-tumor efficacy of this compound.

-

Materials:

-

Female athymic nude mice (6-8 weeks old)

-

Hep3B cells

-

Matrigel

-

This compound formulated for oral gavage

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of 5 x 10^6 Hep3B cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.

-

Monitor tumor growth until tumors reach an average volume of 150-200 mm³.

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 100 or 300 mg/kg, twice daily) or vehicle via oral gavage for a specified period (e.g., 15 days).

-

Measure tumor volume with calipers every 2-3 days and monitor animal body weight.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., pERK immunohistochemistry, CYP7A1 qRT-PCR).

-

Conclusion

This compound is a highly potent and selective covalent inhibitor of FGFR4, making it an invaluable chemical probe for elucidating the biological roles of this receptor. Its well-characterized biochemical and cellular activities, coupled with its demonstrated in vivo efficacy, provide a strong foundation for its use in both basic research and preclinical drug development. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of robust experiments aimed at further understanding FGFR4 biology and its role in disease.

References

- 1. promega.com [promega.com]

- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 3. promega.com [promega.com]

- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. Schisandra chinensis Bee Pollen Extract Alleviates Obesity by Modulating Gut Microbiota-Driven Bile Acid Metabolism [mdpi.com]

- 8. Phospho-ERK1/2 levels in cancer cell nuclei predict responsiveness to radiochemotherapy of rectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

Preclinical Profile of H3B-6527 in Cholangiocarcinoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6527 is a novel, orally bioavailable, and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The FGF19-FGFR4 signaling axis has been identified as a key oncogenic driver in a subset of solid tumors, including hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma (ICC), making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the available preclinical data for this compound, with a focus on its implications for cholangiocarcinoma. While extensive preclinical studies have been conducted in HCC models, providing a strong rationale for clinical investigation, specific preclinical data in cholangiocarcinoma models are less prevalent in published literature. This is likely reflective of the outcomes observed in early clinical trials, where the enrollment of patients with ICC was halted due to limited efficacy.[1] Nevertheless, the foundational preclinical work in HCC provides valuable insights into the mechanism of action and potential therapeutic window of this compound that are relevant to FGFR4-driven cancers.

Mechanism of Action

This compound exerts its anti-tumor activity by selectively and irreversibly binding to a cysteine residue near the ATP-binding pocket of FGFR4. This covalent modification leads to the inhibition of FGFR4 kinase activity, thereby blocking the downstream signaling cascade initiated by its ligand, FGF19. In tumors where the FGF19-FGFR4 pathway is aberrantly activated, this inhibition results in decreased cell proliferation and induction of apoptosis.[2][3]

Quantitative Preclinical Data

The majority of quantitative preclinical data for this compound originates from studies conducted in hepatocellular carcinoma models, which share the FGF19-FGFR4 signaling dependency with a subset of cholangiocarcinomas.

In Vitro Activity

This compound has demonstrated potent and selective inhibition of FGFR4 in biochemical and cellular assays.

| Parameter | Value | Cell Line/System | Reference |

| FGFR4 IC50 | <1.2 nmol/L | Biochemical Assay | [2] |

| FGFR1 IC50 | 320 nmol/L | Biochemical Assay | [2] |

| FGFR2 IC50 | 1,290 nmol/L | Biochemical Assay | [2] |

| FGFR3 IC50 | 1,060 nmol/L | Biochemical Assay | [2] |

| Cell Proliferation Inhibition (Hep3B) | Concentration-dependent | Hep3B (HCC) | [2] |

| Apoptosis Induction (Hep3B) | Concentration-dependent activation of caspase-3/7 | Hep3B (HCC) | [2] |

Note: The >250-fold selectivity for FGFR4 over other FGFR isoforms is a key characteristic of this compound, minimizing off-target toxicities associated with pan-FGFR inhibitors.[2]

In Vivo Efficacy

Preclinical in vivo studies using HCC xenograft models have demonstrated significant anti-tumor activity of this compound.

| Animal Model | Treatment | Outcome | Reference |

| Hep3B Subcutaneous Xenograft | 100 mg/kg or 300 mg/kg this compound, twice daily, orally | Significant tumor growth inhibition and tumor regression | [2] |

| Hep3B Orthotopic Xenograft | 100 mg/kg or 300 mg/kg this compound, twice daily, orally | Significant inhibition of tumor growth | [2] |

| HCC Patient-Derived Xenograft (PDX) | This compound (dose not specified) | Antitumor effect in four HCC PDX models | [3] |

Note: These studies in HCC models provided the initial proof-of-concept for targeting the FGF19-FGFR4 pathway and supported the clinical development of this compound in both HCC and cholangiocarcinoma.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following protocols are based on the available literature for this compound and general practices for evaluating FGFR inhibitors in cholangiocarcinoma models.

In Vitro Cell-Based Assays

Cell Lines:

-

Hep3B (HCC): A human hepatocellular carcinoma cell line with known FGF19-FGFR4 pathway activation.

-

Cholangiocarcinoma Cell Lines: While specific data for this compound is limited, relevant cell lines for screening would include those with characterized FGFR pathway alterations.

Proliferation/Viability Assay (MTT Assay):

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Caspase-3/7 Activity):

-

Seed cells in 96-well plates and treat with this compound as described for the proliferation assay.

-

At the desired time point, add a luminogenic caspase-3/7 substrate to the wells.

-

Incubate at room temperature to allow for caspase-mediated cleavage of the substrate and generation of a luminescent signal.

-

Measure luminescence using a plate reader.

-

Normalize the signal to cell number or a viability marker.

Western Blotting for Target Engagement and Downstream Signaling:

-

Culture cells and treat with this compound at various concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against p-FGFR, FGFR, p-ERK, ERK, and other relevant pathway components.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Animal Models:

-

Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are used for tumor cell line or patient-derived xenografts.

Subcutaneous Xenograft Model:

-

Inject a suspension of tumor cells (e.g., Hep3B or a relevant cholangiocarcinoma cell line) in a mixture of media and Matrigel subcutaneously into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule. The vehicle control group receives the formulation excipient.

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic and histological analysis.

Patient-Derived Xenograft (PDX) Model for Cholangiocarcinoma:

-

Obtain fresh tumor tissue from patients with cholangiocarcinoma under informed consent.[4][5]

-

Surgically implant small fragments of the tumor tissue subcutaneously into immunocompromised mice.[6][7]

-

Monitor the mice for tumor engraftment and growth.

-

Once the tumors reach a suitable size, they can be passaged to subsequent generations of mice for expansion.[6][7]

-

For drug efficacy studies, tumor-bearing mice are randomized and treated with this compound or vehicle control as described for the subcutaneous xenograft model.

Visualizations

Signaling Pathway

Caption: FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: General preclinical to clinical workflow for a targeted therapy like this compound.

Conclusion

The preclinical data for this compound robustly supports its mechanism of action as a potent and selective inhibitor of FGFR4. While the most comprehensive preclinical dataset for this compound is in the context of hepatocellular carcinoma, the shared FGF19-FGFR4 signaling dependency provided a strong rationale for its initial investigation in cholangiocarcinoma. The limited efficacy observed in the cholangiocarcinoma cohort of the phase I/II trial underscores the importance of patient selection and the potential for intrinsic or acquired resistance mechanisms in this disease. Future research in cholangiocarcinoma may benefit from focusing on identifying predictive biomarkers beyond FGF19 expression and exploring rational combination strategies to overcome resistance. The preclinical models and methodologies outlined in this guide provide a framework for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Generation of Metastatic Cholangiocarcinoma Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Generation of Metastatic Cholangiocarcinoma Patient-Derived Xenograft Models | Springer Nature Experiments [experiments.springernature.com]

- 6. Characterization of Patient-derived Xenograft Models of Liver Fluke-associated Cholangiocarcinoma: From Establishment to Molecular Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Structural Basis for H3B-6527 Mediated Inhibition of FGFR4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis for the inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) by H3B-6527, a highly selective, covalent inhibitor. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the critical pathways and workflows involved.

Introduction: Targeting the FGF19-FGFR4 Axis in Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) is a primary liver cancer with limited therapeutic options for advanced stages. A subset of HCC is driven by the aberrant activation of the Fibroblast Growth Factor 19 (FGF19)-FGFR4 signaling pathway. FGF19, an endocrine FGF, binds specifically to FGFR4 in complex with its co-receptor β-Klotho, triggering downstream signaling cascades that promote cell proliferation and suppress apoptosis. Amplification of the FGF19 gene is a key oncogenic driver in these tumors, making the FGFR4 receptor an attractive therapeutic target.

This compound is an orally bioavailable, potent, and selective inhibitor designed to target FGFR4. It distinguishes itself from pan-FGFR inhibitors by demonstrating significantly higher selectivity for FGFR4 over other FGFR isoforms (FGFR1-3), potentially mitigating toxicities associated with broader FGFR inhibition. This selectivity is achieved through a structure-guided design that led to a covalent inhibitor that irreversibly binds to a unique cysteine residue within the ATP-binding pocket of FGFR4.

The FGFR4 Signaling Pathway

Under physiological conditions, the FGF19-FGFR4 axis is a key regulator of bile acid homeostasis. In HCC with FGF19 amplification, this pathway becomes constitutively active, driving tumor growth. The binding of FGF19 to the FGFR4/β-Klotho complex induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This event initiates downstream signaling primarily through the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.

Structural Basis of this compound Inhibition

This compound achieves its high potency and selectivity through its covalent binding mechanism within the ATP-binding site of the FGFR4 kinase domain.

Covalent Modification of Cysteine 552

The key to this compound's selectivity and irreversible action is its acrylamide warhead, which forms a covalent bond with Cysteine 552 (Cys552). This cysteine residue is unique to FGFR4 among the FGFR family; FGFR1, 2, and 3 have a tyrosine at the equivalent position. This structural difference provides a primary basis for the inhibitor's selectivity.

Co-crystal Structure Analysis (PDB: 5VND)

The co-crystal structure of this compound bound to an FGFR surrogate (FGFR1-Y563C, which mimics the Cys552 of FGFR4) reveals the precise binding mode. The structure confirms the covalent linkage between the inhibitor and the cysteine residue in the hinge region.

Key interactions observed in the crystal structure include:

-

Covalent Bond: The acrylamide moiety of this compound forms an irreversible bond with the thiol group of Cys552.

-

Hydrogen Bonds: The inhibitor forms critical hydrogen bonds with residues in the hinge region, further stabilizing its position in the ATP pocket.

-

DFG-in Conformation: this compound binds to the active "DFG-in" conformation of the kinase, preventing ATP from binding and halting the phosphotransfer reaction.

The consequence of this binding is the complete and sustained blockade of FGFR4's kinase activity, leading to the inhibition of downstream signaling pathways (e.g., pERK) and ultimately inducing apoptosis in FGF19-driven cancer cells.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Selectivity vs. FGFR4 |

| FGFR4 | <1.2 | - |

| FGFR1 | 320 | >267-fold |

| FGFR2 | 1,290 | >1075-fold |

| FGFR3 | 1,060 | >883-fold |

| TAOK2 | 690 | >575-fold |

| JNK2 | >10,000 | >8333-fold |

| CSF1R | >10,000 | >8333-fold |

| (Data sourced from Selleck Chemicals and MedChemExpress). |

Table 2: Cellular Activity of this compound in HCC Cell Lines (e.g., Hep3B)

| Assay | Endpoint | Result |

| Cell Viability | GI50 | ~25 nM |

| Apoptosis | Caspase-3/7 Activation | Concentration-dependent increase |

| Signal Transduction | pERK1/2 Inhibition (1 hr) | Dose-dependent decrease (Maximal at 100 nM) |

| Target Engagement | CYP7A1 mRNA levels (24 hr) | Robust, dose-dependent increase |

| (Data reflects typical results from in vitro studies). |

Experimental Protocols

The following sections describe the methodologies for key experiments used to elucidate the structural basis and functional effects of this compound.

X-ray Crystallography of this compound-FGFR4 Complex

Objective: To determine the three-dimensional structure of this compound in complex with the FGFR4 kinase domain to reveal the binding mode.

-

Protein Expression and Purification: The kinase domain of an FGFR4 surrogate (FGFR1-Y563C) is expressed in an appropriate system (e.g., Spodoptera frugiperda (Sf9) insect cells). The protein is then purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure homogeneity.

-

Crystallization: The purified protein is incubated with a molar excess of this compound to ensure complete covalent modification, which can be confirmed by intact mass spectrometry. The complex is then concentrated and subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives.

-

Data Collection and Processing: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The data are then indexed, integrated, and scaled using software like HKL2000 or XDS.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a known FGFR kinase domain structure as a search model. The model is then refined using software such as PHENIX or REFMAC5, with manual model building in Coot. The electron density map is carefully inspected to confirm the covalent bond between this compound and Cys552.

Biochemical Kinase Inhibition Assay (IC50 Determination)

Objective: To quantify the potency of this compound against FGFR4 and other kinases.

-

Assay Preparation: The assay is typically performed in 384-well plates. Recombinant human FGFR4 kinase is diluted in assay buffer.

-

Compound Titration: this compound is serially diluted to create a dose-response curve (e.g., 11-point).

-

Kinase Reaction: The kinase is pre-incubated with this compound for a defined period (e.g., 60 minutes) to allow for covalent bond formation. The kinase reaction is initiated by adding a mixture of a suitable peptide substrate and ATP. The reaction proceeds at room temperature for a specified time.

-

Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production via a luciferase-based reaction, generating a luminescent signal.

-

Data Analysis: The luminescence data is converted to percent inhibition relative to controls (no inhibitor and no kinase). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model using graphing software.

Western Blot for Phospho-ERK (pERK) Analysis

Objective: To measure the inhibition of FGFR4 downstream signaling in a cellular context.

-

Cell Culture and Treatment: An FGF19-driven HCC cell line (e.g., Hep3B) is seeded in multi-well plates and allowed to attach. Cells are then treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Cell Lysis: After treatment, the culture medium is removed, and cells are washed with cold PBS. A lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors is added to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated overnight with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2 Thr202/Tyr204). Subsequently, it is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control (e.g., total ERK1/2 or GAPDH) is probed on the same membrane.

-

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, and pERK levels are normalized to the loading control.

Conclusion

The therapeutic efficacy of this compound in FGF19-driven hepatocellular carcinoma is rooted in its precise structural and molecular interactions with its target, FGFR4. Structure-guided drug design has produced a highly selective, covalent inhibitor that irreversibly binds to the unique Cys552 residue in the FGFR4 ATP pocket. This mechanism ensures potent and sustained inhibition of the oncogenic signaling pathway while minimizing off-target effects on other FGFR isoforms. The quantitative data from biochemical and cellular assays, supported by the detailed co-crystal structure, provides a comprehensive understanding of its mechanism of action and validates the FGF19-FGFR4 axis as a key vulnerability in a defined subset of HCC patients.

H3B-6527: A Deep Dive into its Effects on Downstream Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

H3B-6527 is a highly potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] Emerging as a promising therapeutic agent, particularly in the context of FGF19-driven hepatocellular carcinoma (HCC), a thorough understanding of its mechanism of action and impact on downstream signaling is critical for ongoing research and clinical development.[3] This technical guide provides a comprehensive overview of the effects of this compound on key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Core Mechanism of Action

This compound exerts its therapeutic effect through the specific and covalent inhibition of FGFR4, a receptor tyrosine kinase.[1][2] The FGF19-FGFR4 signaling axis, when aberrantly activated, is a known driver of oncogenesis in certain cancers, most notably HCC.[3] this compound's targeted inhibition of FGFR4 disrupts this signaling cascade, leading to a reduction in tumor cell proliferation and the induction of apoptosis.[1]

Impact on Downstream Signaling Pathways

The binding of FGF19 to FGFR4 triggers a cascade of intracellular signaling events. This compound, by blocking FGFR4, modulates these downstream pathways. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.

MAPK Pathway Modulation

The MAPK pathway is a critical regulator of cell proliferation and survival. Upon FGFR4 activation, the downstream effector ERK1/2 is phosphorylated (pERK1/2), leading to its activation. Treatment with this compound has been shown to significantly reduce the levels of pERK1/2 in a dose- and time-dependent manner in HCC cell lines such as Hep3B.[1][4]

Quantitative Data: Effect of this compound on pERK1/2 Levels in Hep3B Cells

| Concentration | Incubation Time | pERK1/2 Level Change |

| 0.1 - 1000 nM | 1 hour | Dose-dependent decrease, with maximal inhibition at 100 nM[4] |

| 100 nM | 0.5, 1, 2, 4, 8, 24 hours | Time-dependent decrease[1] |

| 300 nM | 0.5, 1, 2, 4, 8, 24 hours | Time-dependent decrease[1] |

PI3K/AKT Pathway

The PI3K/AKT pathway is another key signaling cascade downstream of FGFR4, playing a crucial role in cell survival and apoptosis resistance.[5][6] The activation of FGFR4 leads to the phosphorylation and activation of AKT. While the direct downstream signaling of FGFR4 involves the FRS2 adaptor protein which can activate the PI3K/AKT pathway, publicly available data specifically quantifying the effect of this compound on AKT phosphorylation is limited.[5] However, given that this compound effectively inhibits FGFR4, it is highly probable that it also leads to a reduction in AKT phosphorylation.

Regulation of CYP7A1 Expression

A key pharmacodynamic biomarker of FGFR4 inhibition is the expression of Cholesterol 7α-hydroxylase (CYP7A1), a critical enzyme in bile acid synthesis. The FGF19-FGFR4 signaling pathway normally suppresses CYP7A1 expression. Inhibition of this pathway by this compound leads to a dose-dependent increase in CYP7A1 mRNA levels.[1][7]

Quantitative Data: Effect of this compound on CYP7A1 mRNA Levels in Hep3B Cells

| This compound Dose (in vivo) | Incubation Time | CYP7A1 mRNA Level Change |

| Single Dose | 4 hours | Peak increase in expression[7] |

| Repeat Doses | Time-dependent | Sustained increase in expression[7] |

Induction of Apoptosis

By inhibiting pro-survival signaling pathways, this compound promotes apoptosis in cancer cells. This has been demonstrated through the activation of key apoptotic markers, caspase-3 and caspase-7.[1] Treatment of Hep3B cells with this compound results in a robust, concentration-dependent activation of caspase-3/7.[1]

Signaling Pathway and Experimental Workflow Diagrams

Caption: FGFR4 downstream signaling pathways modulated by this compound.

Caption: General experimental workflow for studying this compound effects.

Key Experimental Protocols

Western Blot for Phosphorylated ERK1/2

-

Cell Line: Hep3B hepatocellular carcinoma cells.

-

Treatment: Cells are treated with this compound at various concentrations (e.g., 0.1, 0.3, 1, 3, 10, 100, 1000 nM) for 1 hour, or at fixed concentrations (e.g., 100 and 300 nM) for different durations (e.g., 0.5, 1, 2, 4, 8, and 24 hours).[1][4]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 (as a loading control). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time PCR for CYP7A1 mRNA Expression

-

Cell Line: Hep3B cells.

-

Treatment: Cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen), and cDNA is synthesized using a reverse transcription kit.

-

qPCR: Real-time PCR is performed using a qPCR system with SYBR Green or TaqMan probes specific for CYP7A1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of CYP7A1 mRNA is calculated using the ΔΔCt method.

Caspase-3/7 Apoptosis Assay

-

Cell Seeding: Hep3B cells are seeded in a 96-well plate.

-

Treatment: Cells are treated with a dose range of this compound for a specified duration (e.g., 72 hours).

-

Assay Procedure: A luminogenic caspase-3/7 substrate is added to the wells. The substrate is cleaved by active caspase-3/7, generating a luminescent signal.

-

Measurement: The luminescence is measured using a plate reader. The intensity of the signal is proportional to the amount of caspase-3/7 activity and, consequently, the level of apoptosis.

Conclusion

This compound is a selective FGFR4 inhibitor that effectively disrupts downstream signaling pathways crucial for cancer cell proliferation and survival. Its inhibitory action on the MAPK pathway, evidenced by the reduction in pERK1/2, and its modulation of the pharmacodynamic biomarker CYP7A1, are well-documented. Furthermore, this compound's ability to induce apoptosis underscores its therapeutic potential. While its impact on the PI3K/AKT pathway is inferred, further direct experimental validation would provide a more complete picture of its mechanism of action. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this promising anti-cancer agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the H3B-6527 and KLB Co-receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H3B-6527, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), and its interaction within the context of the FGFR4/β-Klotho (KLB) co-receptor complex. This document details the mechanism of action, quantitative data, experimental protocols, and signaling pathways associated with this compound.

Introduction

This compound is an orally bioavailable, potent, and selective covalent inhibitor of FGFR4.[1][2] The activation of the FGFR4 signaling pathway, often driven by its ligand Fibroblast Growth Factor 19 (FGF19), is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC).[3][4] The formation of a complex between FGF19, FGFR4, and the co-receptor β-Klotho (KLB) is essential for signal transduction.[3][5] this compound targets this pathway by specifically binding to and inhibiting the kinase activity of FGFR4, thereby preventing downstream signaling and inhibiting tumor cell proliferation.[2]